3-ethylidene-1-cyclohexene
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Overview
Description
3-ethylidene-1-cyclohexene: is an organic compound with the molecular formula C8H12 and a molecular weight of 108.1809 g/mol . It is a stereoisomer of 3-ethylidenecyclohexene, existing in both E (trans) and Z (cis) forms . This compound is characterized by the presence of an ethylidene group attached to a cyclohexene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylidene-1-cyclohexene typically involves the alkylation of cyclohexene with ethylidene derivatives under controlled conditions . The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the ethylidene group on the cyclohexene ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes distillation to separate the E and Z isomers, followed by purification steps to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-ethylidene-1-cyclohexene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclohexene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2), chlorine (Cl2), often in the presence of light or heat.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Ethylcyclohexane.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
3-ethylidene-1-cyclohexene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethylidene-1-cyclohexene involves its interaction with molecular targets such as enzymes and receptors . The ethylidene group can undergo isomerization and reactivity with nucleophiles, leading to various biochemical pathways . The compound’s effects are mediated through covalent bonding and non-covalent interactions with target molecules .
Comparison with Similar Compounds
Cyclohexene: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexene: Contains an ethyl group instead of an ethylidene group, leading to different reactivity patterns.
Cyclohexanone: An oxidized form of cyclohexene, used in different industrial applications.
Uniqueness: 3-ethylidene-1-cyclohexene is unique due to its stereoisomerism and the presence of the ethylidene group, which imparts distinct chemical and physical properties . This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
16631-62-2 |
---|---|
Molecular Formula |
C7H14N6S2 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E)-3-ethylidenecyclohexene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6H,3,5,7H2,1H3/b8-2- |
InChI Key |
HCKKIWXIMBMLCD-WAPJZHGLSA-N |
Isomeric SMILES |
C/C=C/1\CCCC=C1 |
SMILES |
CC=C1CCCC=C1 |
Canonical SMILES |
CC=C1CCCC=C1 |
Origin of Product |
United States |
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